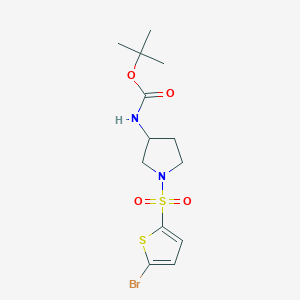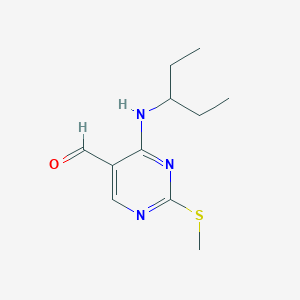
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the ethylpropylamino and methylsulfanyl groups. The final step involves the formylation to introduce the carbaldehyde group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes various chemical reactions including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
科学的研究の応用
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
- 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-methanol
- 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-nitrile
Uniqueness
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to its specific functional groups that confer distinct chemical properties and reactivity. The presence of the carbaldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research .
特性
分子式 |
C11H17N3OS |
|---|---|
分子量 |
239.34 g/mol |
IUPAC名 |
2-methylsulfanyl-4-(pentan-3-ylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H17N3OS/c1-4-9(5-2)13-10-8(7-15)6-12-11(14-10)16-3/h6-7,9H,4-5H2,1-3H3,(H,12,13,14) |
InChIキー |
ZPIIIGLWFCFRHL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=NC(=NC=C1C=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


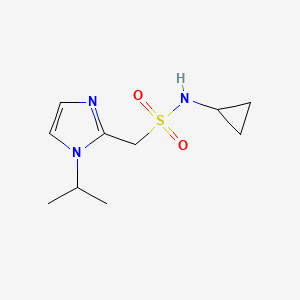
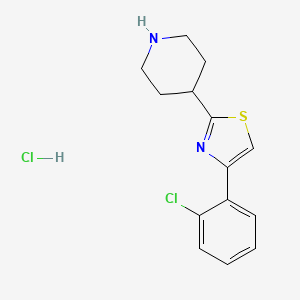
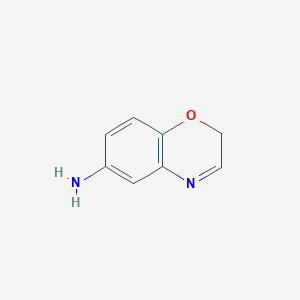
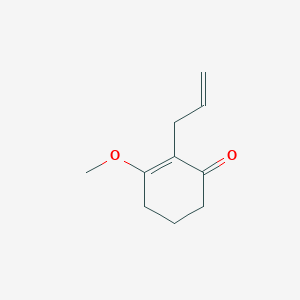
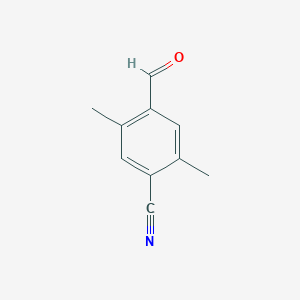
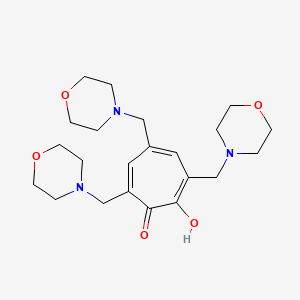
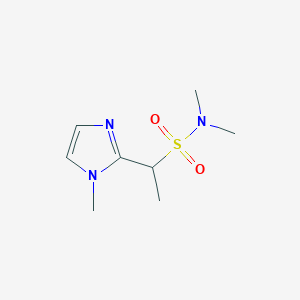
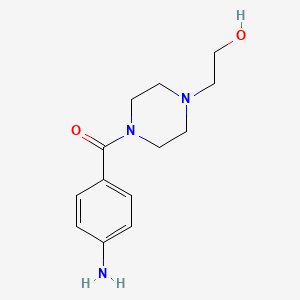


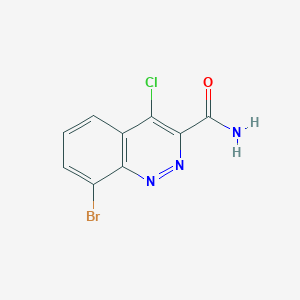
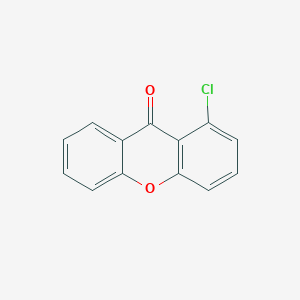
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
